molecular formula C5H3ClF3NO3S B2893533 [5-(Trifluoromethyl)oxazol-4-yl]methanesulfonyl chloride CAS No. 2253629-87-5

[5-(Trifluoromethyl)oxazol-4-yl]methanesulfonyl chloride

Cat. No. B2893533
CAS RN: 2253629-87-5
M. Wt: 249.59
InChI Key: OWNWYIVDHPVBIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[5-(Trifluoromethyl)oxazol-4-yl]methanesulfonyl chloride is a chemical compound that is widely used in scientific research applications. It is a highly reactive compound that is used in the synthesis of various organic compounds. The compound has a wide range of applications in the field of chemistry, biochemistry, and pharmaceuticals.

Scientific Research Applications

Electrochemical Properties in Ionic Liquids

Research by Su, Winnick, and Kohl (2001) explored the electrochemical properties of vanadium pentoxide films in methanesulfonyl chloride-aluminum chloride ionic liquid. This study highlights the potential cathode applications in battery technologies, demonstrating the reversible intercalation of sodium into the vanadium pentoxide film. This property is crucial for energy storage and conversion in batteries (Su, Winnick, & Kohl, 2001).

Synthesis of Heterocyclic Compounds

Sasaki, Ohno, and Ito (1984) investigated the synthesis of fused s-triazoles from 2-methanesulfonyl-5-phenyl-1,3,4-oxadiazole and binucleophilic reagents. Their work contributes to the development of new heterocyclic compounds, which have broad applications in pharmaceuticals and agrochemicals (Sasaki, Ohno, & Ito, 1984).

Development of Herbicides

Nakatani et al. (2016) explored the synthesis and herbicidal activity of 3-{[(hetero)aryl]methanesulfonyl}-4,5-dihydro-1,2-oxazole derivatives. Their research led to the development of pyroxasulfone, a novel pre-emergence herbicide with excellent activity against grass and broadleaf weeds. This showcases the use of methanesulfonyl derivatives in agriculture (Nakatani et al., 2016).

Synthesis of RNA-Cleaving DNA Enzymes

Choi et al. (2000) conducted research on the synthesis and NMR studies of the RNA-cleaving DNA enzyme. Their study provides insights into the use of methanesulfonyl chloride derivatives in molecular biology and biochemistry, particularly in the manipulation of nucleic acids (Choi, Han, Lee, Suh, & Choi, 2000).

Synthesis of Allenecarboxylates

Ivanov, Parushev, and Christov (2014) investigated the electrophilic cyclization and addition reactions of 4-sulfinylated or 4-sulfonylated allenecarboxylates. Their work contributes to the field of organic synthesis, particularly in the creation of complex molecular structures with potential applications in pharmaceuticals (Ivanov, Parushev, & Christov, 2014).

properties

IUPAC Name

[5-(trifluoromethyl)-1,3-oxazol-4-yl]methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClF3NO3S/c6-14(11,12)1-3-4(5(7,8)9)13-2-10-3/h2H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWNWYIVDHPVBIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(O1)C(F)(F)F)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClF3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-(Trifluoromethyl)oxazol-4-yl]methanesulfonyl chloride

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